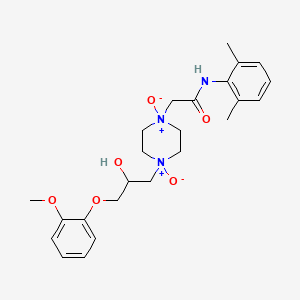

Ranolazina Bis(N-Óxido)

Descripción general

Descripción

Ranolazine Bis(N-Oxide) is an impurity standard of Ranolazine . Ranolazine is a medication used in the treatment of chronic angina, a condition characterized by chest pain or discomfort due to reduced blood flow to the heart muscle .

Synthesis Analysis

Several process impurities and isomeric Ranolazine impurities have been synthesized . All these synthesized impurities are characterized by spectral techniques including IR, NMR, Mass & HPLC .

Molecular Structure Analysis

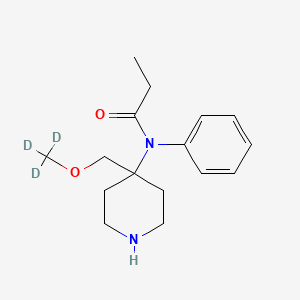

The Ranolazine Bis(N-Oxide) molecule contains a total of 68 bonds . There are 35 non-H bond(s), 13 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered .

Chemical Reactions Analysis

Ranolazine has been subjected to stress conditions . The mass balance was found close to 99.5% .

Physical and Chemical Properties Analysis

Ranolazine is a strong base with pKa values of 13.6 . It is a racemic mixture, chemically described as N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine-1-yl)acetamide .

Aplicaciones Científicas De Investigación

Gestión de las enfermedades cardiovasculares

Ranolazine es principalmente conocida por su papel en el tratamiento de la angina de pecho crónica al inhibir la corriente de sodio tardía en las células cardíacas . Esta acción reduce la sobrecarga de calcio y la isquemia miocárdica, mejorando la función cardíaca y la utilización de energía. Es particularmente beneficioso en la insuficiencia cardíaca con fracción de eyección preservada (HFpEF), donde puede controlar el aumento de la presión telediastólica ventricular izquierda y la disfunción sistólica ventricular derecha .

Modulación metabólica en la insuficiencia cardíaca

El fármaco también actúa como un modulador metabólico, favoreciendo la utilización de glucosa sobre la oxidación de ácidos grasos. Este cambio en la utilización de sustratos energéticos puede mejorar la “inanición energética” del corazón que falla, ofreciendo una ventaja terapéutica en las condiciones de insuficiencia cardíaca .

Hipertensión arterial pulmonar

En modelos de hipertensión arterial pulmonar inducida, Ranolazine ha demostrado ser prometedora en la mejora del desorden de los túbulos T y la inhibición de la sobrecarga de Ca2+ diastólica. Si bien no alteró la contractilidad in vivo, su potencial para controlar esta condición se está explorando .

Efectos antiarrítmicos

Más allá de sus propiedades antianginosas, Ranolazine presenta efectos antiarrítmicos al bloquear varias corrientes iónicas, incluida la corriente K+ hERG/Ikr. Estas acciones contribuyen a su potencial en el tratamiento de arritmias tanto supraventriculares como ventriculares .

Trastornos neurológicos

La evidencia emergente sugiere que Ranolazine puede tener aplicaciones terapéuticas en trastornos neuronales centrales. Sus efectos sobre las neuronas in vivo indican posibles beneficios en el tratamiento de formas hereditarias de epilepsia y formas familiares de migraña asociadas con corrientes persistentes de Na+ .

Investigación oncológica

Existe un creciente interés en el papel de Ranolazine en la terapia contra el cáncer. Si bien los mecanismos exactos aún se están investigando, su influencia en el metabolismo celular y la regulación de los canales iónicos podría ofrecer nuevas vías para el tratamiento del cáncer .

Mecanismo De Acción

Target of Action

Ranolazine Bis(N-Oxide) primarily targets the late sodium current (I_Na) in heart muscle cells . This current is present in a variety of voltage-gated sodium channels . The late sodium current plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

Ranolazine Bis(N-Oxide) interacts with its targets by inhibiting the late sodium current . This inhibition leads to a reduction in intracellular calcium levels . By preventing the late or persistent inward sodium current (I_Na), it causes an increase in intracellular calcium levels to decrease .

Biochemical Pathways

The inhibition of the late sodium current by Ranolazine Bis(N-Oxide) affects several biochemical pathways. It leads to a decrease in intracellular calcium overload, which is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Additionally, it prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart .

Pharmacokinetics

Ranolazine Bis(N-Oxide) is extensively absorbed after oral administration . It is metabolized in the liver by CYP3A4 and CYP2D6 . The reported clearance rate of orally administered ranolazine is 45 L/h when administered at a dose of 500 mg twice daily . Renal impairment can increase ranolazine serum concentration by 40-50% .

Result of Action

The molecular and cellular effects of Ranolazine Bis(N-Oxide)'s action include a reduction in intracellular calcium levels, leading to reduced tension in the heart wall and reduced oxygen requirements for the muscle . It also inhibits the mitochondrial permeability transition pore (mPTP) opening, cytochrome c release because of cardiolipin peroxidation, and reactive oxygen species formation from mitochondria in heart failure .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Ranolazine Bis(N-Oxide). For example, co-administration of inhibitors of CYP3A4 and CYP2D6, which are involved in the metabolism of ranolazine, can affect ranolazine’s clearance and increase plasma levels .

Safety and Hazards

Direcciones Futuras

Ranolazine is approved as an antianginal agent and has a favorable overall safety profile . This drug, developed initially as a metabolic modulator, was also identified as an inhibitor of the cardiac late Na+ current . Despite initial enthusiasm and promising development in the cardiovascular field, ranolazine is only authorized as a second-line treatment in patients with chronic angina pectoris .

Análisis Bioquímico

Biochemical Properties

Ranolazine Bis(N-Oxide) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through its ability to inhibit sodium and potassium ion channel currents . This interaction reduces intracellular calcium overload, which is critical in conditions like ischemia .

Cellular Effects

Ranolazine Bis(N-Oxide) has profound effects on various types of cells and cellular processes. It influences cell function by modulating ion channel activity, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to reduce levels of high-sensitive C-reactive protein (CRP) in patients with stable coronary artery disease .

Molecular Mechanism

The molecular mechanism of Ranolazine Bis(N-Oxide) involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of the late phase of the inward sodium current during cardiac repolarization . This action leads to a decrease in intracellular calcium, thereby reducing the tension in the left ventricular diastolic wall and potentially preventing ventricular tachycardia .

Metabolic Pathways

Ranolazine Bis(N-Oxide) is involved in several metabolic pathways. It is known to prevent fatty acid oxidation and favor glucose utilization, thereby ameliorating the “energy starvation” of the failing heart .

Transport and Distribution

Ranolazine Bis(N-Oxide) is transported and distributed within cells and tissues. It is a substrate for P-glycoprotein (P-gp), and inhibitors of P-gp may increase its bioavailability .

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUBGFGNJNWYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858361 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-00-1 | |

| Record name | Ranolazine bis(N-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RANOLAZINE BIS(N-OXIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8UVL7D96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)